molecular formula C21H31N3O2 B2793658 2-Cyclopentyl-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320143-85-7

2-Cyclopentyl-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No. B2793658
CAS RN: 2320143-85-7
M. Wt: 357.498
InChI Key: HCKYBTURDJZARU-UHFFFAOYSA-N
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Description

The compound “2-Cyclopentyl-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a cyclopentyl group, a piperidinyl group, and a tetrahydrocinnolinyl group . These groups are common in many organic compounds, including natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups . The cyclopentyl and piperidinyl rings would add rigidity to the structure, while the tetrahydrocinnolinyl group could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups (like the ketone) would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with a specific protein or enzyme in the body .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

2-cyclopentyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(13-16-5-1-2-6-16)24-11-9-17(10-12-24)15-26-20-14-18-7-3-4-8-19(18)22-23-20/h14,16-17H,1-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYBTURDJZARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one

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